(R)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one
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Overview
Description
®-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of psychoactive substances structurally related to amphetamines. This compound is known for its stimulant properties and has been studied for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one typically involves the reaction of a phenylacetone derivative with pyrrolidine and ammonia under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides, cyanides, and amines are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Investigated for its potential therapeutic effects in treating certain neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin. This leads to enhanced mood, increased energy levels, and improved cognitive function. The compound targets specific receptors and pathways involved in neurotransmitter release and reuptake .
Comparison with Similar Compounds
Similar Compounds
Methcathinone: Another cathinone derivative with similar stimulant properties.
Mephedrone: A synthetic cathinone known for its psychoactive effects.
Bupropion: A medication used to treat depression and smoking cessation, structurally related to cathinones.
Uniqueness
®-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to selectively target certain neurotransmitter systems makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C13H18N2O |
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Molecular Weight |
218.29 g/mol |
IUPAC Name |
(2R)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C13H18N2O/c14-12(10-11-6-2-1-3-7-11)13(16)15-8-4-5-9-15/h1-3,6-7,12H,4-5,8-10,14H2/t12-/m1/s1 |
InChI Key |
XJPALNDNNCWDJU-GFCCVEGCSA-N |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@@H](CC2=CC=CC=C2)N |
Canonical SMILES |
C1CCN(C1)C(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
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